2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-2-yloxy)but-2-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMLGRJGANSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461874 | |
| Record name | 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66725-78-8 | |
| Record name | 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Alkynals As Versatile Synthetic Intermediates
Alkynals, organic compounds containing both an alkyne and an aldehyde functional group, are highly valued intermediates in organic synthesis. researchgate.netbohrium.com The inherent reactivity of both the carbon-carbon triple bond and the carbonyl group provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the aldehyde group activates the alkyne for nucleophilic attack, while the aldehyde itself is susceptible to attack by nucleophiles. This dual reactivity allows for the construction of complex carbocyclic and heterocyclic frameworks through various cascade reactions. researchgate.net
Compounds bearing both a carbonyl and an alkyne group are powerful building blocks for generating structurally diverse polycyclic compounds. researchgate.net The development of transition-metal-catalyzed and N-heterocyclic carbene-catalyzed reactions has further expanded the synthetic utility of alkynyl aldehydes, enabling the efficient synthesis of highly functionalized molecules. cas.cn These reactions often proceed with high selectivity and functional group tolerance under mild conditions, making alkynals key players in the total synthesis of natural products and other biologically active molecules. researchgate.net
Significance of the Tetrahydropyranyl Thp Protecting Group in Strategic Synthesis
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction, stability under a broad range of non-acidic conditions, and straightforward removal.
The THP ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). This acetal (B89532) linkage is stable to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidation and reduction conditions. The removal of the THP group is typically achieved under mild acidic conditions, regenerating the alcohol. This orthogonality allows for the selective deprotection of the hydroxyl group without affecting other acid-labile or base-labile groups that may be present in the molecule.
The strategic use of the THP protecting group in a molecule like 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- allows chemists to first perform reactions at the aldehyde or alkyne functionality without affecting the hydroxyl group. Once these transformations are complete, the THP group can be removed to reveal the alcohol for subsequent reactions.
Overview of Research Trajectories for Multifunctional Chemical Entities
The trajectory of modern organic synthesis is heavily focused on the development of efficient and elegant strategies for the construction of complex molecules. Multifunctional chemical entities, such as 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, are at the forefront of this endeavor. Research in this area is driven by the need for synthetic routes that are not only high-yielding but also atom-economical and environmentally benign.
One major research trajectory involves the use of such building blocks in the total synthesis of natural products. nih.gov Natural products often possess intricate architectures and a high density of functional groups. The ability to selectively unmask and react different functional groups within a single precursor molecule is a powerful strategy for streamlining synthetic routes.
Furthermore, the exploration of new catalytic systems that can selectively activate one functional group in the presence of others is a continuous pursuit. For instance, the development of catalysts that can differentiate between the aldehyde and the alkyne in an alkynal would provide even greater control over the synthetic outcome.
While specific, detailed research findings on 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- are not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway and significant potential as a versatile intermediate. A plausible synthesis would involve the protection of the hydroxyl group of 4-hydroxy-2-butyn-1-ol with 3,4-dihydro-2H-pyran to form 4-(tetrahydropyranyloxy)but-2-yn-1-ol, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde.
Table 1: Plausible Synthetic Route for 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
| 1 | Protection of Hydroxyl Group | 4-Hydroxy-2-butyn-1-ol | 3,4-Dihydro-2H-pyran (DHP), catalytic acid (e.g., p-toluenesulfonic acid) in an inert solvent (e.g., dichloromethane) | 4-(Tetrahydropyranyloxy)but-2-yn-1-ol |
| 2 | Oxidation of Primary Alcohol | 4-(Tetrahydropyranyloxy)but-2-yn-1-ol | Mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)) in an inert solvent (e.g., dichloromethane) | 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- |
Table 2: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Tetrahydropyranyloxy)butan-1-ol | 51326-51-3 | C9H18O3 | 174.24 |
| (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol | 57323-06-5 | C9H16O3 | 172.22 |
An in-depth examination of the synthetic strategies for producing 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, a valuable bifunctional building block in organic synthesis, reveals a variety of sophisticated methodologies. The presence of a reactive alkynal moiety and a protected primary alcohol necessitates careful planning in its construction. This article explores the key synthetic approaches, focusing on the formation of the core alkyne structure, the introduction of the aldehyde functionality, and the management of the tetrahydropyranyl (THP) protecting group.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Butynal, 4 Tetrahydro 2h Pyran 2 Yl Oxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.
¹H NMR, ¹³C NMR, and Heteronuclear 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various non-equivalent protons in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically around δ 9.0-10.0 ppm. The protons of the methylene (B1212753) group adjacent to the oxygen of the tetrahydropyranyl (THP) ether and the triple bond would likely resonate in the region of δ 4.0-4.5 ppm. The protons on the THP ring itself would produce a complex set of overlapping multiplets between δ 1.5 and 3.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm. The two sp-hybridized carbons of the alkyne would appear in the region of δ 70-90 ppm. The carbons of the THP ring and the methylene group attached to the ether oxygen will resonate in the upfield region of the spectrum.
Heteronuclear 2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show correlations between the protons of the methylene groups in the THP ring, helping to trace the connectivity within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the aldehydic proton and the sp-hybridized carbon of the alkyne, confirming the connectivity of the butynal chain. It would also show correlations between the protons of the methylene group adjacent to the ether oxygen and the carbons of the THP ring, confirming the ether linkage.
A summary of anticipated NMR data is presented below:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Aldehyde (-CHO) | 9.0 - 10.0 (s) | 190 - 200 | C=O to CH₂ |
| Alkyne (-C≡C-) | - | 70 - 90 | - |
| Methylene (-O-CH₂-C≡) | 4.0 - 4.5 (s) | 50 - 60 | CH₂ to C≡C, CH₂ to O-CH (THP) |
| THP Acetal (B89532) (O-CH-O) | 4.5 - 4.8 (t) | 95 - 105 | O-CH-O to THP CH₂ |
| THP Methylene (-O-CH₂-) | 3.5 - 3.9 (m) | 60 - 70 | - |
| THP Methylene (-CH₂-) | 1.5 - 1.9 (m) | 20 - 35 | - |
Advanced NMR Experiments for Stereochemical Assignment
The tetrahydropyran-2-yl group contains a chiral center at the anomeric carbon (C-2). This results in the compound being a mixture of diastereomers. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry. These experiments detect through-space interactions between protons. For instance, correlations between the anomeric proton of the THP ring and specific protons on the butynal chain could help in assigning the diastereomers.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- and for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For C₉H₁₂O₃, the expected exact mass can be calculated. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the identity of the compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the compound. These techniques separate the components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures during the synthesis of the target compound or for identifying any impurities. The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for identification. A prominent fragmentation pathway would likely involve the loss of the tetrahydropyran (B127337) group, leading to a characteristic ion. Another common fragmentation would be the cleavage of the butynal chain.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in the molecule. The IR spectrum of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is expected to show characteristic absorption bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aldehyde C=O | Stretch | 1700 - 1720 (strong) |
| Aldehyde C-H | Stretch | 2720 and 2820 (two weak bands) |
| Alkyne C≡C | Stretch | 2100 - 2260 (weak to medium) |
| C-O-C (Ether) | Stretch | 1050 - 1150 (strong) |
| sp³ C-H | Stretch | 2850 - 3000 (medium to strong) |
The presence of a strong band around 1710 cm⁻¹ would confirm the aldehyde carbonyl group. The weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H stretch of an aldehyde. A weak to medium band in the region of 2100-2260 cm⁻¹ would indicate the C≡C triple bond stretch. Finally, a strong absorption in the 1050-1150 cm⁻¹ region would be indicative of the C-O stretching of the ether linkage.
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is an indispensable tool for the analysis of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. It allows for the separation of the target compound from starting materials, byproducts, and degradation products, thereby enabling purity assessment and quantitative determination. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is expected to be amenable to GC analysis, provided that the injection port temperature is controlled to prevent thermal degradation. A typical GC analysis would involve a capillary column with a stationary phase chosen based on polarity. A non-polar column (e.g., polydimethylsiloxane) would separate analytes primarily by their boiling points, while a more polar column (e.g., polyethylene (B3416737) glycol) would provide selectivity based on specific interactions. youtube.com
When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on the purity of the sample. For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both retention time data and a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the compound. semanticscholar.orgnist.gov For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution by employing two columns with different stationary phases. azom.comresearchgate.net
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial temp: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) |
| Injector Temperature | 240°C |
| Detector Temperature | 250°C (FID) or MS Transfer Line at 280°C |
High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly if the compound exhibits thermal lability or insufficient volatility. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of molecule. thermofisher.com The separation occurs on a non-polar stationary phase (e.g., C18 or C8 silica) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
The THP ether linkage is known to be sensitive to acid, which can cause deprotection. nih.govorganic-chemistry.org Therefore, the mobile phase pH must be carefully controlled, often buffered under neutral or slightly basic conditions to maintain the integrity of the molecule during analysis. Detection can be achieved using a UV detector, as the aldehyde and alkyne functionalities provide some absorbance, although a diode-array detector (DAD) would be more informative by providing UV spectra. For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is invaluable.
| Parameter | Condition |
|---|---|
| Instrument | HPLC system with UV/DAD or MS detector |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient elution (e.g., 40% B to 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm or ESI-MS |
The synthesis of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves the reaction of an alcohol with 3,4-dihydro-2H-pyran. This reaction introduces a new stereocenter at the C2 position of the pyran ring, which is an acetalic carbon. organic-chemistry.orgthieme-connect.de Consequently, if the starting alcohol (4-hydroxy-2-butynal) is achiral, the product will be a racemic mixture of two enantiomers. If the starting alcohol is already chiral, the product will be a mixture of diastereomers.
Because diastereomers possess different physical and chemical properties, they can often be separated using standard achiral chromatography, such as HPLC on a silica (B1680970) gel or reversed-phase column. nih.govresearchgate.net The separation efficiency will depend on the spatial arrangement of the stereocenters and their interaction with the stationary phase. Optimization of the mobile phase composition and temperature is key to achieving baseline resolution.
To determine the enantiomeric excess (ee) of a single diastereomer or a racemic mixture, chiral chromatography is required. nih.gov This can be accomplished in two ways:
Direct Method: Using a Chiral Stationary Phase (CSP) in HPLC. CSPs are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govhplc.eu
Indirect Method: Derivatizing the compound with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com This approach is less common for this specific compound but remains a viable strategy.
The choice of chiral column and mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol for normal-phase or standard reversed-phase eluents) must be screened to find optimal separation conditions.
| Technique | Stationary Phase | Principle | Application |
|---|---|---|---|
| Achiral HPLC | Standard Silica or C18 | Separates diastereomers based on different physicochemical properties. nih.gov | Diastereomeric Purity Assessment |
| Chiral HPLC (Direct) | Chiral Stationary Phase (CSP) | Separates enantiomers via transient diastereomeric complex formation with the CSP. chiralpedia.com | Enantiomeric Excess (ee) Determination |
X-ray Crystallography (if applicable for derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov However, the technique requires a well-ordered single crystal. 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is likely to be an oil or a low-melting solid, making it unsuitable for direct analysis by single-crystal X-ray diffraction.
To overcome this limitation, a solid derivative of the compound can be prepared. The aldehyde functional group is an ideal handle for derivatization. Reaction with reagents such as semicarbazide, 2,4-dinitrophenylhydrazine, or a Girard's reagent can yield highly crystalline products (semicarbazones, hydrazones, etc.). These derivatives can then be crystallized and subjected to X-ray analysis. researchgate.netredalyc.orgmdpi.com
The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously establish the relative stereochemistry between the C2 of the pyran ring and any other stereocenters in the molecule. If a chiral derivatizing agent is used or if the crystal belongs to a chiral space group, the absolute configuration can also be determined. nih.gov
Computational and Theoretical Investigations of 2 Butynal, 4 Tetrahydro 2h Pyran 2 Yl Oxy
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. For a molecule like 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, these calculations provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method for predicting the ground-state geometry and energy of molecules. By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), the optimized geometry of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be determined. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.
Energy profile calculations can further map the potential energy surface of the molecule, identifying various local minima corresponding to different conformers and the transition states that connect them. For instance, the rotation around the C-O bond of the tetrahydropyran (B127337) (THP) ether linkage would have a distinct energy profile, with the most stable rotamer being the one that minimizes steric hindrance.
Table 1: Predicted Geometrical Parameters for 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C≡C Bond Length | ~1.21 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (ether) Bond Length | ~1.43 Å |
| C-C≡C Bond Angle | ~178° |
Note: These are representative values based on calculations of similar molecules.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic interactions within a molecule. For 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the THP group into the acetylenic system. This analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. QTAIM analysis of the title compound would characterize the nature of its chemical bonds. For example, the analysis of the bond critical points (BCPs) for the C≡C and C=O bonds would reveal their covalent character and strength.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the THP ring and the rotational freedom around the ether linkage mean that 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- can exist in multiple conformations. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, can identify the most stable conformers. The anomeric effect within the THP ring is a key factor governing its preferred conformation.
Molecular dynamics (MD) simulations can provide a picture of the molecule's dynamic behavior over time. By simulating the molecule's motion at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule might behave in a solution or biological environment.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. These calculations are sensitive to the molecular geometry, and therefore, accurate conformational analysis is crucial.
Table 2: Predicted 13C NMR Chemical Shifts for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | ~190 |
| Acetylenic (C≡C) | ~85, ~95 |
Note: Values are approximate and based on analogous structures.
IR Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. The characteristic stretching frequencies of the alkyne (C≡C) and carbonyl (C=O) groups are particularly informative.
Table 3: Predicted IR Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm-1) |
|---|---|
| C≡C Stretch | ~2200 |
| C=O Stretch | ~1680 |
Note: These are unscaled harmonic frequencies.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is invaluable for studying reaction mechanisms. For 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, the reactivity of the aldehyde and alkyne functional groups can be investigated. For example, the mechanism of a nucleophilic addition to the aldehyde could be modeled to determine the structure and energy of the transition state. This would provide insights into the reaction's feasibility and stereoselectivity. Similarly, the cycloaddition reactions of the alkyne could be explored.
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Modeling for Analogs
While direct QSRR/QSSR studies on 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- may be limited, models developed for analogous acetylenic aldehydes can provide predictive insights. These models correlate computed molecular descriptors (such as electronic properties, steric parameters, and quantum chemical descriptors) with experimentally observed reactivity or selectivity. For a series of related compounds, a QSRR model could predict how changes in the substituent on the oxygen atom would affect the rate of a particular reaction.
Applications of 2 Butynal, 4 Tetrahydro 2h Pyran 2 Yl Oxy As a Strategic Synthetic Building Block
Design and Synthesis of Complex Organic Molecules
The utility of bifunctional building blocks like 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a cornerstone of modern organic synthesis, allowing for the efficient assembly of intricate molecular frameworks.
Intermediates in Natural Product Total Synthesis
While no major total syntheses explicitly name 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- as a starting material, its structural motif is crucial for the synthesis of various natural products. nih.govrsc.orgnih.gov The protected 4-hydroxy-2-butynal framework is a key component for building segments of larger molecules, particularly those containing pyran rings or extended polyol chains. scripps.edu The general strategy involves using the aldehyde for initial coupling reactions, followed by manipulation of the alkyne and eventual deprotection of the hydroxyl group.
Building Blocks for Polyketides and Non-Ribosomal Peptides
The direct incorporation of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- into polyketide or non-ribosomal peptide synthesis pathways is not a conventional approach, as these biosynthetic routes typically utilize simpler acyl-CoA precursors. However, in laboratory chemical synthesis, fragments derived from such building blocks can be invaluable for constructing polyketide-like chains. The C4 backbone can be elaborated and then linked with other synthetic intermediates to form complex acyclic precursors that are later cyclized to form macrolides or other polyketide structures.
Precursors for Heterocyclic Compound Synthesis
The dual functionality of an aldehyde and an alkyne in one molecule provides a powerful platform for the synthesis of various heterocyclic systems. Pyran-2-ones, for instance, are powerful scaffolds for constructing a wide range of other heterocyclic compounds. researchgate.net The reaction of the aldehyde with different nucleophiles can initiate cyclization cascades involving the alkyne. For example, reaction with hydrazines could lead to pyrazoles, while reaction with hydroxylamine (B1172632) could form isoxazoles. Intramolecular additions of a nucleophile generated from the aldehyde function onto the alkyne are a common strategy for forming five- and six-membered rings. Specifically, the synthesis of tetrahydropyran (B127337) rings is a significant area of research in organic chemistry. organic-chemistry.org
Development of Novel Reaction Methodologies Utilizing the Compound
The class of γ-alkoxy-α,β-acetylenic aldehydes, to which 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- belongs, serves as a valuable substrate for developing new synthetic methods. nih.gov The electron-deficient alkyne, conjugated to the aldehyde, can participate in various nucleophilic addition reactions. youtube.comyoutube.comyoutube.comyoutube.com Furthermore, the aldehyde itself is a site for numerous transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations. The development of catalytic, enantioselective additions to this class of compounds is an active area of research.
Strategies for Asymmetric Synthesis and Chiral Molecule Construction
A key application of molecules like 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is in asymmetric synthesis. The aldehyde group can be targeted by chiral reagents or catalysts to install a new stereocenter with high enantioselectivity.
Key Asymmetric Transformations:
Asymmetric Alkynylation/Allenylation: Addition of organometallic reagents to the aldehyde can generate chiral propargyl or allenyl alcohols.
Asymmetric Aldol Reactions: Chiral catalysts can mediate the addition of enolates to the aldehyde, creating β-hydroxy ketone moieties with controlled stereochemistry.
Asymmetric Michael Additions: While the alkyne is electron-deficient, conjugate additions are possible, particularly after conversion of the aldehyde to a different functional group. Stereoselective oxy-Michael additions are a known method for creating chiral centers. nih.govrsc.orgsemanticscholar.org
These strategies allow for the creation of chiral intermediates that are essential for the synthesis of enantiomerically pure natural products and pharmaceuticals. researchgate.netresearchgate.net
Applications in Medicinal Chemistry Intermediate Synthesis
Protected bifunctional molecules are critical in the multi-step synthesis of active pharmaceutical ingredients (APIs). The 4-hydroxybutanal or butynal scaffold is found in various biologically active molecules. For instance, the related saturated compound, 4-amino-2-hydroxymethyl-1-butanol, is a precursor for purine (B94841) analogues with potential antiviral or antimitotic activity. researchgate.net The THP-protected butynal can be used to construct side chains or core fragments of complex drug targets, where the THP group offers robust protection under various reaction conditions while being easily removable during the final stages of a synthesis. The related compound 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol is an effective tyrosinase inhibitor used in cosmetics. researchgate.net
Contributions to Materials Science through Polymer or Ligand Synthesis
The unique molecular architecture of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, featuring a terminal aldehyde, an internal alkyne, and a protected hydroxyl group, positions it as a versatile building block for the synthesis of advanced materials. While specific reports on the direct application of this compound in polymer or ligand synthesis are not prevalent in the literature, its functional groups are staples in the construction of complex macromolecular and supramolecular structures. The strategic combination of these functionalities allows for its potential application in creating a variety of polymers and ligands with tailored properties for materials science applications.
The aldehyde group serves as a reactive site for various condensation and multicomponent reactions. For instance, it can participate in the formation of polyquinolines through reactions with anilines and alkynes, leading to polymers with interesting photoluminescent properties. acs.org Additionally, aldehydes are reactive partners in Wittig-type reactions and aldol condensations, which can be adapted for polymerization processes to yield conjugated polymers with vinylene linkages.
The internal alkyne moiety is another key feature for polymerization. Alkynes are well-known precursors for a range of conjugated polymers. oup.comacs.org Although terminal alkynes are more commonly used in reactions like Sonogashira coupling and click chemistry, internal alkynes can also be incorporated into polymer backbones through various cyclization and addition polymerizations. oup.com These reactions can lead to the formation of polyaromatics and other heterocyclic polymers. oup.com The presence of the alkyne in the polymer backbone can significantly influence the material's electronic and optical properties. mdpi.com
Furthermore, the tetrahydropyranyl (THP) ether serves as a protecting group for the primary alcohol. The THP group is known for its stability under a wide range of non-acidic reaction conditions, making it compatible with many polymerization techniques. organic-chemistry.orgnih.gov This protecting group can be removed post-polymerization under mild acidic conditions to reveal the hydroxyl group. total-synthesis.com This unmasked hydroxyl group can then be used for further functionalization of the polymer, such as grafting side chains, cross-linking the polymer network, or improving the material's solubility and processability.
In the realm of ligand synthesis, particularly for metal-organic frameworks (MOFs), molecules containing alkyne functionalities are of great interest. nih.govresearchgate.net These alkyne groups, when incorporated into the ligand structure, can be used for post-synthetic modification (PSM) of the MOF. nih.gov This allows for the introduction of new functional groups into the pores of the material, thereby tuning its properties for specific applications like gas storage, separation, and catalysis. nih.gov The aldehyde functionality could also be used to anchor the ligand to other substrates or to build more complex, multicomponent ligand systems.
The following table summarizes the potential polymers and ligands that could be synthesized using 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- as a building block, along with the synthetic routes and potential properties of the resulting materials.
| Material Type | Potential Synthetic Route | Key Functional Group Utilized | Potential Properties and Applications |
|---|---|---|---|
| Polyquinolines | One-pot polymerization with anilines | Aldehyde and Alkyne | Photoluminescence, thermal stability; potential for organic light-emitting diodes (OLEDs). |
| Conjugated Polymers (Polyarylene vinylenes) | Wittig-type polymerizations | Aldehyde | Semiconducting, electroluminescent; applications in organic electronics. |
| Functional Polyesters | Post-polymerization modification | Protected Hydroxyl (after deprotection) | Biodegradability, tunable mechanical properties; potential for biomedical applications. nih.govacs.org |
| Cross-linked Polymers | Post-polymerization cross-linking | Protected Hydroxyl (after deprotection) | Enhanced thermal and mechanical stability; applications in coatings and thermosets. |
| Functional Ligands for MOFs | Incorporation into ligand backbone | Alkyne | Platform for post-synthetic modification via click chemistry for targeted gas sorption or catalysis. nih.govresearchgate.net |
Future Research Directions and Challenges in 2 Butynal, 4 Tetrahydro 2h Pyran 2 Yl Oxy Chemistry
Innovations in Stereoselective and Enantioselective Synthesis
A primary challenge in utilizing 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in controlling the stereochemistry during its transformations, particularly at the aldehyde functionality. Future research will be pivotal in developing novel stereoselective and enantioselective reactions.
The enantioselective addition of nucleophiles to the aldehyde group is a key area for innovation. While numerous methods exist for the asymmetric alkynylation of aldehydes, adapting these to a substrate already containing an alkyne and a bulky, chiral protecting group like tetrahydropyranyl (THP) presents a unique challenge. organic-chemistry.orgresearchgate.netacs.org The THP group itself introduces a stereocenter, which could be exploited for diastereoselective control, a concept that has been explored in other systems. total-synthesis.com
Future work should focus on:
Chiral Catalyst Development: Designing new chiral ligands for metals like zinc, chromium, or cobalt that can effectively control the facial selectivity of nucleophilic attack on the butynal's aldehyde. researchgate.netnih.govresearchgate.net This includes developing catalysts that can overcome the potential steric hindrance and electronic effects of the THP-oxy-alkyne moiety.
Organocatalysis: Exploring the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, which have shown success in the asymmetric synthesis of tetrahydropyrans and could be adapted for reactions on the butynal side chain. whiterose.ac.uk
Substrate Control: Investigating how the existing stereocenter in the THP group can be used to direct the stereochemical outcome of reactions at the aldehyde, leading to highly diastereoselective syntheses of complex propargyl alcohols.
Development of Catalytic Systems for Enhanced Reactivity and Selectivity
The dual functionality of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- necessitates the development of highly selective catalytic systems that can differentiate between the aldehyde and alkyne groups or activate them for specific, desired transformations.
Chemoselectivity Challenges: A significant hurdle is achieving chemoselectivity. For instance, in a reductive coupling reaction, a catalyst must selectively target the aldehyde over the alkyne, or vice-versa, depending on the desired outcome. nih.gov Similarly, π-acidic catalysts like gold or silver, which are excellent for activating alkynes for cyclization, must be designed to avoid unwanted side reactions with the aldehyde. acs.org
Future Catalytic Strategies:
Bifunctional Catalysis: Research into bifunctional catalysts that can activate both the aldehyde electrophile and the incoming nucleophile simultaneously could lead to highly efficient and selective transformations. organic-chemistry.org
Photoredox and Cobalt Catalysis: The application of modern catalytic systems, such as photoredox/cobalt dual catalysis, could unlock novel reactivity, enabling regio- and stereoselective propargyl additions via radical intermediates under mild conditions. nih.gov
Metal-Ligand Cooperation: Designing ligands that actively participate in the catalytic cycle, for example by enabling the deprotonation of weak C-H bonds, could lead to completely new and atom-economical transformations starting from the butynal scaffold. nih.gov
The table below outlines potential catalytic systems and the challenges they present for this specific substrate.
| Catalytic System | Target Functionality | Potential Transformation | Key Challenge |
| Chiral Zn(II)/Amino Alcohol | Aldehyde | Enantioselective Alkynylation acs.org | Overcoming steric hindrance from the THP group; achieving high enantiomeric excess. |
| Gold(I)/Chiral Phosphine | Alkyne & Aldehyde | Intramolecular Hydroalkoxylation/Cyclization nih.gov | Ensuring chemoselectivity; controlling regioselectivity of the cyclization. |
| Photoredox/Cobalt | Aldehyde | Stereoconvergent Propargylation nih.gov | Substrate compatibility; preventing undesired radical reactions with the alkyne. |
| Palladium(II)/P,N-Ligand | Alkyne | Atom-Economical Cross-Coupling nih.gov | Catalyst tolerance for the aldehyde group; preventing catalyst poisoning. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis and application of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- to continuous-flow and automated platforms is a critical direction for improving safety, scalability, and efficiency.
Advantages of Flow Chemistry: Propargyl aldehydes can be high-energy, potentially unstable compounds. Flow chemistry offers significant safety advantages by minimizing the volume of reactive material at any given time. nih.gov Furthermore, the precise control over temperature and residence time afforded by microreactors can enhance selectivity and yield, which is particularly beneficial for the complex transformations this substrate might undergo. mdpi.comnih.gov
Future Research Goals:
Immobilized Catalysts: Developing solid-supported catalysts and reagents suitable for use in packed-bed reactors. This would simplify purification and enable catalyst recycling, aligning with green chemistry principles.
Multi-step Flow Synthesis: Designing integrated, multi-step flow sequences where the butynal is generated and then immediately used in a subsequent transformation without isolation, minimizing handling and potential decomposition. nih.gov
Automated Platforms: Integrating flow reactors with automated synthesis platforms, enabling the rapid, iterative construction of compound libraries based on the butynal scaffold for applications in drug discovery and materials science. acs.org
Exploration of New Chemical Transformations and Cascade Reactions
The unique structure of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- makes it an ideal candidate for discovering new chemical reactions and designing complex cascade sequences. 20.210.105
Cascade Reaction Design: A key research direction is the design of cascade reactions that form multiple bonds in a single operation. An initial nucleophilic addition to the aldehyde could be followed by an intramolecular reaction involving the alkyne, triggered by a π-acidic catalyst. For example, an initial addition could be followed by a gold-catalyzed intramolecular hydroalkoxylation or hydroamination to rapidly construct complex heterocyclic systems. nih.gov
Unlocking Latent Reactivity: The concept of alkynes as "hidden" carbonyl groups offers another exciting avenue. nih.govnih.gov A transformation could unmask the alkyne as a ketone or enone, triggering a subsequent intramolecular aldol (B89426) or Michael reaction. This strategy would dramatically increase the molecular complexity from a relatively simple starting material.
Potential Future Transformations:
Multicomponent Reactions: Developing one-pot, multicomponent reactions where the butynal, a nucleophile, and a third component are combined to rapidly generate diverse molecular scaffolds. rsc.org
Propargyl Claisen Rearrangements: Using the product of a Grignard addition to the aldehyde to initiate a cascade Claisen rearrangement, enabling the stereoselective synthesis of α-allene quaternary centers. nih.gov
Brønsted Acid Cascades: Investigating Brønsted acid-mediated cascades where an initial cyclization is followed by dehydration and rearrangement to form complex enone products. acs.org
Computational Design and Optimization of Synthetic Routes
Computational chemistry and machine learning are poised to play a crucial role in accelerating research in this area. The complexity of the reactions and the subtle stereoelectronic factors at play make this an ideal target for in silico investigation.
Predictive Modeling:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and rationalize the origins of stereoselectivity in catalytic reactions. researchgate.net This can guide the rational design of more effective chiral ligands and catalysts.
Reaction Prediction: Employing machine learning algorithms trained on large reaction databases to predict the outcome of new transformations involving the butynal substrate and to suggest optimal reaction conditions.
Retrosynthetic Analysis: Advanced retrosynthesis software can be utilized to identify novel and efficient synthetic routes to complex target molecules that incorporate 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- as a key building block. These tools can uncover non-intuitive disconnections and suggest innovative strategies.
Sustainable and Atom-Economical Approaches
A major challenge in modern organic synthesis is the development of sustainable processes that minimize waste and maximize efficiency. The chemistry of 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- must evolve with these principles in mind.
Atom Economy: Future research should prioritize the development of atom-economical reactions, where most or all atoms of the reactants are incorporated into the final product. nih.gov This includes:
Addition Reactions: Focusing on direct additions to the aldehyde and alkyne functionalities.
Cross-Coupling Reactions: Designing catalytic cross-coupling reactions that avoid the need for pre-functionalized stoichiometric organometallic reagents. nih.gov
Cascade Reactions: As mentioned previously, cascade reactions are inherently atom-economical as they reduce the number of separate reaction and purification steps. nih.gov
The table below summarizes key green chemistry metrics and future goals for reactions involving this butynal.
| Reaction Type | Key Atom Economy Feature | Sustainability Challenge | Future Research Goal |
| Catalytic Addition | 100% atom economical in principle. rsc.org | Use of stoichiometric reagents (e.g., organometallics); solvent waste. | Development of catalytic versions using benign solvents like water. rsc.org |
| Cascade Cyclization | Multiple bond formations in one pot reduces waste. 20.210.105 | Often requires stoichiometric activators or harsh conditions. | Designing milder, catalytically driven cascades. |
| Cross-Coupling | Forms C-C bonds efficiently. | Generates stoichiometric salt byproducts (e.g., Sonogashira). | Developing C-H activation-based, atom-economical coupling methods. nih.gov |
| Deprotection | Releases desired alcohol. | Generates waste from the cleaved protecting group. nih.gov | Catalytic systems tolerant of free hydroxyls; traceless directing groups. |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Butynal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-?
Answer: The compound can be synthesized via alkyne functionalization combined with protective group chemistry . A plausible route involves:
Protection of hydroxyl groups : The tetrahydropyran-2-yl (THP) group is widely used to protect alcohols due to its stability under basic/neutral conditions and acid-labile cleavage . For example, the THP group can be introduced via reaction with dihydropyran in the presence of an acid catalyst.
Alkyne activation : The 2-butynal moiety can be synthesized through oxidation of propargyl alcohols or via Sonogashira coupling, followed by aldehyde formation.
Safety considerations : Grignard reagents (e.g., 4-(tetrahydro-2H-pyran-2-yloxy)butylmagnesium chloride) may be used in intermediates; ensure inert atmosphere (N₂/Ar) and dry solvents to avoid side reactions .
Q. How can the purity and structure of this compound be validated?
Answer:
- Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention time matches standards.
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) can verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying pH conditions?
Answer:
Q. How can the reactivity of the aldehyde group be selectively modified without affecting the THP-protected hydroxyl group?
Answer:
- Nucleophilic additions : Use stabilized reagents (e.g., Wittig reagents or organozinc compounds) that react selectively with aldehydes under mild conditions.
- Reductive amination : Perform in anhydrous methanol with NaBH₃CN to avoid THP cleavage (acid-sensitive conditions are contraindicated) .
- Monitoring : Track reaction progress via in-situ IR or NMR to ensure THP stability (absence of new peaks at δ ~3–5 ppm for free hydroxyl groups) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological systems)?
Answer:
- Matrix interference : Use derivatization (e.g., hydrazine-based reagents) to stabilize the aldehyde and enhance detectability in LC-MS .
- Extraction efficiency : Optimize solid-phase extraction (SPE) protocols with mixed-mode sorbents to recover both polar (aldehyde) and nonpolar (THP) moieties.
- Internal standards : Deuterated analogs (e.g., ²H₃-2-Butynal) improve quantification accuracy in biological samples .
Methodological Considerations
Q. How to design a stability study for this compound under catalytic hydrogenation conditions?
Answer:
- Catalyst screening : Test Pd/C, PtO₂, or Raney Ni in solvents like MeOH or THF. Monitor aldehyde reduction (to alcohol) and THP cleavage (to diol) via ¹H NMR.
- Pressure optimization : Use a Parr reactor to vary H₂ pressure (1–5 atm) and assess selectivity.
- Safety : Avoid pyrophoric catalysts; ensure proper venting and quenching protocols .
Q. What computational tools are suitable for predicting the compound’s interaction with enzymes or receptors?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to aldehyde dehydrogenases or oxidoreductases. Focus on the aldehyde’s electrophilicity and THP’s steric effects.
- MD simulations : Run GROMACS simulations to assess conformational stability of the THP group in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
